2-Pyrrolidinone, 1-nitroso-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

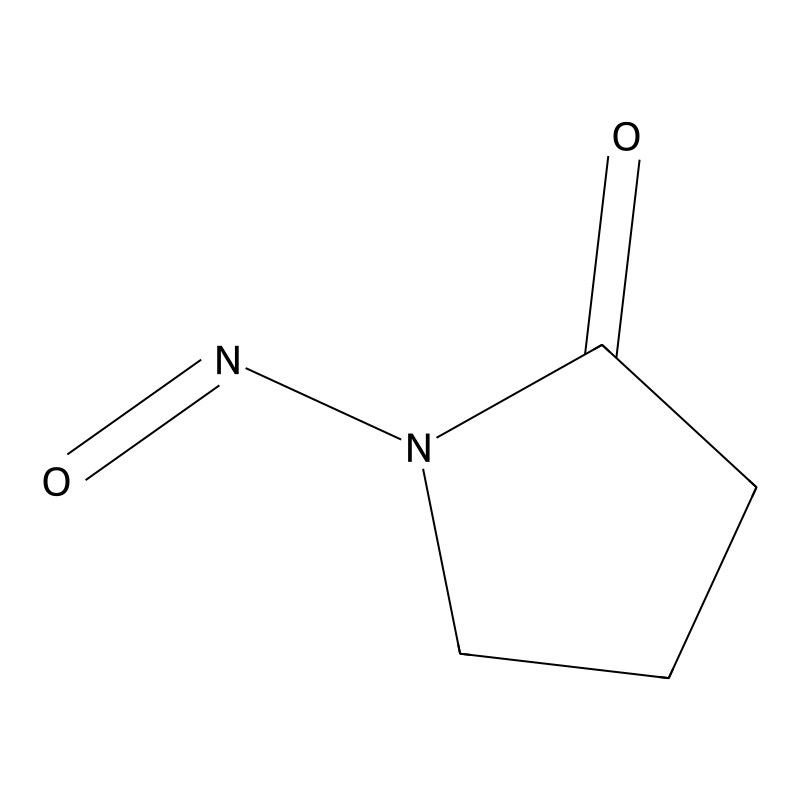

2-Pyrrolidinone, 1-nitroso- is an organic compound with the molecular formula C4H6N2O2. It features a pyrrolidinone ring with a nitroso group attached at the first position. This compound is characterized by its yellow liquid form and has a boiling point of approximately 83 °C at a pressure of 5 Torr . The structure of 2-Pyrrolidinone, 1-nitroso- includes a five-membered ring containing one nitrogen atom and one carbonyl group, making it part of the lactam family of compounds.

The reactivity of 2-Pyrrolidinone, 1-nitroso- can be attributed to the presence of the nitroso functional group, which can undergo various chemical transformations. These include:

- Nucleophilic Addition: The nitroso group can react with nucleophiles, leading to the formation of more complex molecules.

- Reduction Reactions: Under reducing conditions, the nitroso group may be converted to an amine.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger cyclic or acyclic structures.

The synthesis of 2-Pyrrolidinone, 1-nitroso- typically involves:

- Nitrosation of Pyrrolidinone: This method involves treating pyrrolidinone with nitrous acid or sodium nitrite under acidic conditions to introduce the nitroso group.

- Chemical Modification: Starting from other nitrogen-containing compounds, modifications can be made to achieve the desired structure.

These methods highlight the importance of controlling reaction conditions to ensure the stability and yield of the final product.

2-Pyrrolidinone, 1-nitroso- finds applications in various fields:

- Chemical Research: It serves as a precursor for synthesizing other nitrogen-containing compounds.

- Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activity.

- Agricultural Chemicals: The compound may be explored for use in agrochemicals, although safety assessments are necessary.

Several compounds share structural similarities with 2-Pyrrolidinone, 1-nitroso-. Below is a comparison highlighting their uniqueness:

While these compounds share a common nitroso functional group and nitrogen-containing frameworks, 2-Pyrrolidinone, 1-nitroso- is unique due to its lactam structure and specific reactivity patterns.